molecular formula C6H5NO3 B432563 Nicotinic acid N-oxide CAS No. 2398-81-4

Nicotinic acid N-oxide

Cat. No.: B432563
CAS No.: 2398-81-4
M. Wt: 139.11 g/mol
InChI Key: FJCFFCXMEXZEIM-UHFFFAOYSA-N
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Description

Oxiniacic acid, also known as 3-pyridinecarboxylic acid 1-oxide, is a chemical compound with the molecular formula C6H5NO3 and a molecular weight of 139.1088 g/mol . It is an N-oxide derivative of nicotinic acid and is known for its various applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

Nicotinic acid N-oxide, as the N-oxide of nicotinic acid, shares some biochemical properties with nicotinic acid. Nicotinic acid is a precursor of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in redox reactions . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Cellular Effects

The cellular effects of this compound are not well-studied. Given its relationship to nicotinic acid, it may influence cellular function through its impact on NAD and NADP levels. NAD and NADP are involved in a wide range of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. As the N-oxide of nicotinic acid, it may exert its effects at the molecular level through its potential to influence the levels of NAD and NADP. These coenzymes are involved in many vital redox reactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathways of nicotinic acid, as it is the N-oxide of nicotinic acid . Nicotinic acid is metabolized to NAD via the Preiss–Handler pathway . This pathway involves several stages and enzymes, and it could also include effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxiniacic acid can be synthesized through the oxidation of nicotinic acid using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction typically occurs under mild conditions, with the temperature maintained at around 50-60°C .

Industrial Production Methods: Industrial production of oxiniacic acid involves similar oxidation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Types of Reactions:

    Oxidation: Oxiniacic acid can undergo further oxidation to form various derivatives.

    Reduction: It can be reduced back to nicotinic acid under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium tungstate.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Oxiniacic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • Nicotinic acid
  • Pyridinecarboxylic acid derivatives
  • Nicotinic acid N-oxide

Comparison: Oxiniacic acid is unique due to its N-oxide functional group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-oxidopyridin-1-ium-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5NO3/c8-6(9)5-2-1-3-7(10)4-5/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCFFCXMEXZEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046543
Record name Nicotinic acid 1-oxide
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Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2398-81-4
Record name Nicotinic acid N-oxide
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Record name Oxiniacic acid [INN:DCF]
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Record name Oxiniacic acid
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Record name 3-Pyridinecarboxylic acid, 1-oxide
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Record name Oxiniacic acid
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Record name OXINIACIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of nicotinic acid N-oxide is C6H5NO3 and its molecular weight is 139.11 g/mol. [, , , , , ]

A: Common techniques include UV-Vis, FTIR, NMR, and mass spectrometry. These techniques provide insights into the electronic transitions, functional groups, proton and carbon environments, and fragmentation patterns of the molecule. [, , , , , ]

A: Yes, research indicates that this compound exhibits corrosion inhibition properties for mild steel in acidic environments, particularly in sulfuric acid. []

A: Studies suggest that this compound adsorbs onto the metal surface, forming a protective layer that hinders the corrosion process. []

A: this compound can act as an oxygen donor in certain reactions. For instance, it has been shown to transfer oxygen to pyridine. [, ]

A: Yes, Density Functional Theory (DFT) calculations have been employed to study the electronic structure of this compound and its halogenated derivatives. These calculations provided insights into the relationship between electronic structure, spectroscopic features, and potential biological activity. []

A: ** Trimethylamine N-oxide (TMAO) reductase from the bacterium Roseobacter denitrificans has been shown to reduce this compound. []

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